Relevance: This compound shares the core structure of a (2,6-difluorophenyl)methanone group with (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. The variation lies in the substituent attached to the methanone, where this compound has a substituted pyrazole ring instead of the piperazine-pyridazine system seen in the main compound.
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases []. It exhibits significant antitumor activity, particularly in models overexpressing FGFR3 []. This compound and its various crystalline forms and salts are the subject of multiple patents. [, , , ]
Compound Description: PIM447 is a potent and selective inhibitor of the pan proviral insertion site of Moloney murine leukemia (PIM) kinases 1, 2, and 3. [] It is currently undergoing clinical trials for the treatment of hematological malignancies. []
Compound Description: This series of compounds was synthesized and characterized for their potential antimicrobial activity. [] Molecular docking studies were performed to understand their interactions with the enzyme Ribonucleotide Reductase. []
Relevance: These derivatives share the common feature of a substituted piperidine ring connected to a methanone group with (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. The difference lies in the substitution patterns on the piperidine and the presence of a benzothiazole group in these derivatives. []
Compound Description: This series comprises four compounds with varying aryl substitutions on the piperazine ring attached to a thieno[2,3-c]pyridin-5-yl)methanone core. The study focused on their synthesis, characterization, and crystal structure analysis, highlighting the influence of substituents on their molecular packing and supramolecular architectures. []
Relevance: The presence of a substituted piperazine linked to a methanone group draws a structural parallel to (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. The distinction lies in the replacement of the 2,6-difluorophenyl group with a thieno[2,3-c]pyridine moiety in these derivatives. []
Compound Description: This study focuses on the crystal structure of this compound, characterized by multiple aromatic rings and a prop-2-en-1-one group. [] The research highlights the dihedral angles between the rings and the influence of hydrogen bonding on its crystal packing. []
Compound Description: This study investigated a series of imidazo[1,2‐a]pyridine‐isoquinoline hybrids for their anticancer activity against human breast cancer cell lines. [] Several derivatives exhibited promising results, surpassing the activity of the reference drug erlotinib. []
Relevance: Though structurally different from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, several of these derivatives incorporated a (2,6-difluorophenyl)methanone group within their structure. This suggests that this specific group might be a suitable scaffold for developing molecules with anticancer properties. []
Compound Description: This research focuses on the synthesis and antimicrobial activity of a series of Mannich bases derived from indole-2,3-dione (isatin). [] These compounds showed promising results against several pathogenic bacteria and fungi. []
Relevance: While structurally distinct from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, the Mannich bases incorporate a 2,6-disubstituted pyridine ring as part of their structure. This commonality suggests a potential avenue for exploring structural analogs of the main compound with variations in the central heterocyclic core. []
Compound Description: ST91 is an α2-adrenergic receptor (α2AR) agonist known to produce spinal antinociception and synergize with opioids. [, ] Unlike many other α2AR agonists, ST91's activity is not solely dependent on α2AAR activation, suggesting a unique pharmacological profile. [, ]
Compound Description: This study synthesized Schiff base derivatives of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine and evaluated their potential as pancreatic lipase inhibitors. [] Compound 3 from this series showed comparable potency to the standard drug orlistat. []
Relevance: This compound class shares the 4-substituted piperazine motif with (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. The key difference lies in the absence of the (2,6-difluorophenyl)methanone group and the presence of a Schiff base moiety connected to the piperazine in these derivatives. []
Compound Description: This compound is a potent and selective metabotropic glutamate receptor 2/3 (mGlu2/3) antagonist. [] Studies suggest its potential as a treatment for depression. []
Relevance: While structurally different from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, LY3020371 contains a 3,4-difluorophenyl group. The presence of this similar difluorophenyl moiety in both compounds suggests a possible common strategy in drug design involving this structural feature. []
Compound Description: CBD is a phytocannabinoid known for its anti-inflammatory and neuroprotective properties. [] This study demonstrated that CBD can modulate microglial cell function in vitro and potentially benefit Alzheimer's disease models. []
Relevance: Though CBD is structurally unrelated to (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, this study also investigated the effects of other cannabinoids, including WIN 55,212-2, JWH-133, and HU-308, all of which contain a 2,6-dimethoxyphenyl group. [] The presence of a similar disubstituted aromatic ring in both CBD analogs and the main compound highlights the potential relevance of this structural feature in medicinal chemistry.
Compound Description: This study focuses on synthesizing and characterizing a series of blue and blue-green light-emitting iridium(III) complexes incorporating the dfptrBn ligand. [] These complexes showed potential for use in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. []
Relevance: The dfptrBn ligand in these complexes features a 2,6-difluorophenyl group directly attached to a triazole ring. This structural motif is comparable to the (2,6-difluorophenyl)methanone group in (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, highlighting the use of similar building blocks in designing molecules for different applications. []
Compound Description: MTEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). [] In a rat model of Parkinson’s disease, MTEP effectively attenuated l-DOPA-induced dyskinesia and associated molecular alterations, suggesting its therapeutic potential for Parkinson’s disease. []
Relevance: Although structurally different from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, both compounds were investigated in the context of neurological disorders. This shared research focus, even with different structural classes, highlights the exploration of diverse chemical entities for similar therapeutic applications. []
Compound Description: This study focused on synthesizing six related substances of the antipsychotic drug iloperidone for quality control purposes. [] These substances include various structural analogs and impurities related to iloperidone synthesis. []
Relevance: One of the synthesized substances, (E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, possesses a (2,4-difluorophenyl)methanone moiety. [] While the fluorine substitution pattern differs from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, the presence of a difluorophenylmethanone group in both highlights a common structural element. []
Compound Description: This study examined a series of N,N-diethyl-N′-phenylpiperazine analogs for their activity at α7 nicotinic acetylcholine receptors (nAChRs). [] The compound 1,1-diethyl-4(naphthalene-2-yl)piperazin-1-ium (2NDEP) was identified as a weak partial agonist showing favorable docking at the putative allosteric activation site of the receptor. []
Relevance: The N,N-diethyl-N′-phenylpiperazine scaffold present in these analogs shares the substituted piperazine moiety with (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. This similarity underscores the importance of this structural motif in interacting with biological targets. []
Compound Description: This study investigated the anticonvulsant activity of various heterocyclic compounds. [] Several series of compounds were synthesized and evaluated, revealing promising candidates with varying potencies. []
Relevance: Although structurally diverse, some of the compounds in this study, particularly within the 1,3,4-oxadiazole and semicarbazone series, contain a 2,6-dichlorophenyl group attached to an amino group. [] This structural similarity to the 2,6-difluorophenyl group in (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone suggests the potential exploration of similar halogenated aromatic rings in drug design. []
Compound Description: Compound 22, a fluoroquinolone derivative, demonstrated potent in vitro antibacterial activity and in vivo efficacy. [] It belongs to a series of arylfluoroquinolones characterized by fluorine substitutions at the 6- and 8-positions, substituted amino groups at the 7-position, and substituted phenyl groups at the 1-position. []
Relevance: Although structurally different from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, compound 22 contains a piperazine ring, albeit directly attached to a quinolone core. [] The shared presence of this structural motif highlights its potential significance in medicinal chemistry.
Compound Description: HU308 is a selective agonist of the cannabinoid-2 (CB2) receptor. In a study investigating myocardial ischemia–reperfusion (IR) injury, HU308 significantly reduced infarct size and inflammatory markers, suggesting a protective role for CB2 receptor activation in heart injury. []
Relevance: HU308 contains a 2,6-dimethoxyphenyl moiety as part of its structure. [] This is similar to the 2,6-difluorophenyl group in (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, suggesting the potential exploration of 2,6-disubstituted aromatic rings with different halogens or alkoxy groups in drug design. []
Compound Description: This compound is a PIM kinase inhibitor, structurally similar to PIM447. It is being investigated for its therapeutic potential in treating diseases associated with PIM kinases, including cancer. []
Relevance: This compound shares the 2,6-difluorophenyl group directly attached to a pyridine ring with (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. [] This structural similarity indicates that exploring variations of this specific motif might be relevant for developing compounds with activity against PIM kinases. []
Relevance: While structurally different from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, both compounds were investigated in the context of neurological activity. The differing results highlight that even within similar therapeutic areas, structurally distinct compounds can have varied effects, emphasizing the importance of exploring diverse chemical structures for drug development. []
Compound Description: PCG is a novel p38 mitogen-activated protein kinase (MAPK) inhibitor. [] Studies demonstrated its ability to inhibit the release of pro-inflammatory cytokines from different cell types involved in inflammatory responses. []
Relevance: PCG incorporates a 2,6-difluorophenyl group within its structure, a feature shared with (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone. [] Although the overall structures differ, this commonality highlights the relevance of the 2,6-difluorophenyl group in medicinal chemistry. []
Compound Description: VU0424465 belongs to a series of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs). [] This study revealed that VU0424465 induces mGlu5 receptor desensitization and modulates its signaling in a cell type-dependent manner. []
Relevance: Although structurally different from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, VU0424465 contains a fluorophenyl group, highlighting the use of halogenated aromatic rings in medicinal chemistry. [] The different substitution patterns and overall structures emphasize the diverse approaches in designing molecules targeting the same receptor family. []
Compound Description: This study developed a series of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives as potential antiasthmatic agents. [] These compounds exhibited significant vasodilator activity, with several derivatives showing promising results compared to the standard drug cilostazol. []
Relevance: This compound class, like (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, incorporates a substituted piperazine ring within its structure. [] The different core structures and substitution patterns demonstrate the versatility of the piperazine motif in drug design. []
Compound Description: PG01037 is a potent and selective antagonist of the dopamine D3 receptor. Studies demonstrated its ability to inhibit dopamine agonist-induced yawning in rats, supporting the hypothesis that yawning behavior is mediated by the D3 receptor. [, ]
Relevance: PG01037 features a 2,3-dichlorophenyl group attached to a piperazine ring. [, ] While the core structure differs from (2,6-Difluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, the presence of a disubstituted halogenated aromatic ring linked to piperazine in both compounds highlights the relevance of this structural motif in medicinal chemistry. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.